molecular formula C8H5ClN4O2 B1444495 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine CAS No. 1424857-20-4

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Cat. No.: B1444495
CAS No.: 1424857-20-4
M. Wt: 224.6 g/mol
InChI Key: POAUVAZSLDHJHT-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a high-purity chemical compound offered for research and development purposes. This molecule is a versatile heterocyclic building block that combines a pyridine ring with a nitro-substituted pyrazole ring, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrazole derivatives are known to be investigated for a wide spectrum of pharmacological activities, including as potential cannabinoid CB1 receptor antagonists, antimicrobials, and anti-inflammatory agents . The presence of reactive sites, including the chlorine and nitro functional groups, allows for further functionalization and the synthesis of more complex molecular libraries. Researchers can utilize this compound in the development of new therapeutic agents, as a ligand in catalysis, or in material science. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use.

Properties

IUPAC Name

5-chloro-2-(4-nitropyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-6-1-2-8(10-3-6)12-5-7(4-11-12)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAUVAZSLDHJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Chloro-2-Nitropyridine Precursors

A critical intermediate for the target compound is 2-chloro-5-nitropyridine , which can be prepared via a multi-step process starting from 2-amino-5-nitropyridine:

Step Reaction Description Conditions and Reagents Outcome
1 Diazotization of 2-amino-5-nitropyridine Dissolve in 10–15 wt% aqueous HCl; cool to -5 to 0 °C; add sodium nitrite dropwise at 0–5 °C Formation of diazonium salt intermediate
2 Hydrolysis to 2-hydroxy-5-nitropyridine Recrystallization from 2:1 water/alcohol mixture Isolated 2-hydroxy-5-nitropyridine
3 Chlorination to 2-chloro-5-nitropyridine React 2-hydroxy-5-nitropyridine with phosphorus oxychloride, N,N-diethyl aniline, and etamon chloride at 120–125 °C for 5–8 h Conversion to 2-chloro-5-nitropyridine with purification by filtration and drying

This method is detailed in Chinese patent CN102040554A and provides a reliable route to the chlorinated nitropyridine precursor essential for subsequent pyrazole coupling.

Pyrazole Ring Formation and Coupling

The attachment of the 4-nitro-1H-pyrazol-1-yl moiety to the pyridine ring typically involves nucleophilic aromatic substitution (SNAr) reactions and pyrazole ring annulation steps. Recent research demonstrates:

  • Use of 2-chloro-3-nitropyridines as starting materials for pyrazolo[4,3-b]pyridines synthesis.
  • A one-pot sequence combining azo-coupling, deacylation, and pyrazole ring formation.
  • The reaction proceeds through an N-acetyl hydrazone intermediate, which rearranges to the final pyrazolopyridine structure under mild conditions.

In a controlled experiment, the intermediate converts completely within minutes, indicating an efficient and straightforward synthetic protocol.

Chlorination and Oxidation Steps in Pyrazole Synthesis

A related patented process (US9663489B2) describes the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine analogs, which shares mechanistic similarities with the target compound’s synthesis:

Step Reaction Description Conditions and Reagents Outcome
a) Cyclization 3-hydrazinopyridine dihydrochloride cyclized with alkyl methacrylate in alkyl alcohol with alkali metal alkoxide (e.g., sodium ethoxide in ethanol) 25–80 °C Formation of 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one
b) Chlorination Chlorination of pyrazolidinone with phosphoryl chloride in organic solvent (e.g., acetonitrile) 25–100 °C Formation of 3-(3-chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine
c) Oxidation Oxidation with suitable oxidant in solvent at 25–100 °C Conversion to 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine
d) Further oxidation Oxidation in polar protic solvent at 50–100 °C Formation of pyrazole carboxylic acid derivative
e) Decarboxylation Decarboxylation with copper oxide in polar aprotic solvent at 80–180 °C Final pyrazolylpyridine compound

This sequence demonstrates the feasibility of stepwise functionalization, chlorination, and oxidation to achieve pyrazole-substituted chloropyridines.

Summary Table of Key Preparation Steps for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Preparation Stage Key Reagents Conditions Notes
Diazotization of 2-amino-5-nitropyridine HCl, NaNO2 0–5 °C, aqueous Forms diazonium salt intermediate
Hydrolysis to 2-hydroxy-5-nitropyridine Water/alcohol recrystallization Ambient to low temp Purification step
Chlorination to 2-chloro-5-nitropyridine POCl3, N,N-diethyl aniline, etamon chloride 120–125 °C, 5–8 h Key chlorinated nitropyridine precursor
Pyrazole ring formation Hydrazine derivatives, diazonium salts Room temp to 40 °C, one-pot SNAr and Japp–Klingemann reaction sequence
Chlorination and oxidation of pyrazole intermediates POCl3, oxidants, copper oxide 25–180 °C Multi-step functionalization to final product

Research Findings and Practical Considerations

  • The diazotization and chlorination steps require careful temperature control (0–5 °C for diazotization; 120–125 °C for chlorination) to maximize yield and purity.
  • The pyrazole ring formation benefits from one-pot protocols that combine multiple transformations, reducing steps and improving operational simplicity.
  • Chlorination reagents such as phosphoryl chloride are preferred for selective substitution on pyridine and pyrazole rings.
  • Oxidation and decarboxylation steps allow for fine-tuning of substituents on the pyrazole ring, enabling access to nitro-substituted derivatives.
  • The use of copper oxide as a decarboxylation catalyst is effective at moderate temperatures (80–180 °C) in polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Reduction: 5-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring with chlorine and a pyrazole ring with a nitro group. Its unique structure enhances chemical versatility, making it valuable in medicinal chemistry.

Scientific Research Applications

Biological Activity

  • Nitro-containing compounds, such as this compound, have anticancer properties due to their interactions with cellular components and induction of cytotoxic effects.

Potential uses

  • This compound is used in pharmaceuticals and material science.
  • It can be modified and functionalized to develop derivatives with enhanced biological activity.

Interaction Studies

  • Interaction studies focus on its binding affinity to biological targets like enzymes and receptors. Understanding these interactions helps elucidate its mechanism of action and optimize its pharmacological properties. Studies may involve binding assays and structural analysis.

Synthesis

  • The synthesis of this compound involves the reaction between 3-chloropyridine and 4-nitro-1H-pyrazole. Common synthetic routes include:
    • Direct coupling reactions
    • Palladium-catalyzed reactions

Pyrazoles in biological activities and medicinal applications

Pyrazoles are potent medicinal scaffolds with a full spectrum of biological activities . Pyrazoline derivatives have many prominent pharmacological effects .

Pyrazole derivatives effects

  • Antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial)
  • Anti-inflammatory and analgesic
  • Antidepressant and anticancer
  • Antiepileptic, antitrypanosomal, and antiviral activity

Case Studies

  • A compound, 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one, exhibited better anti-inflammatory and analgesic activities .
  • A group of novel 1,5-diaryl pyrazole was synthesized and tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia . Compound 11 showed good activity .
  • Pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of anti-microbial compounds, Compound 3d showed the highest activity against ampicillin and ketoconazole as standard drugs .
  • 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were tested in vitro for their anti-tubercular and anti-microbial properties, Compound 4b showed promising results .
  • Pyrazolines 27 and 28 could be successfully employed in treatment and/or cancers prophylaxis of many types ranging from the brain, bone, mouth, esophagus, stomach, liver, bladder, pancreas, cervix, lung, breast, colon, rectum or prostate cancers .

Table of pyrazoles

Compound NameStructural FeaturesUnique Aspects
3-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridineAmino group instead of nitroPotentially different biological activities
2-(4-nitro-1H-pyrazol-1-yl)pyridineLacks chlorine atomSimplified structure may affect reactivity
3-Chloro-2-(1H-pyrazol-1-yl)pyridineLacks nitro groupDifferent interaction profile
This compoundChlorine and nitro groupsReactivity and potential applications are enhanced

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Tetrazole-Substituted Pyridines

Key Compound : 5-Chloro-2-(5-substituted phenyl-1H-tetrazol-1-yl)pyridines (e.g., CAS 879016-22-5) .

Parameter 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine 5-Chloro-2-(1H-tetrazol-1-yl)pyridine Derivatives
Core Structure Pyridine with 4-nitro-pyrazole substituent Pyridine with tetrazole substituent
Electronic Effects Strong electron-withdrawing nitro group Tetrazole acts as a bioisostere for carboxylic acid
Biological Activity Not explicitly reported Anti-tubercular (MIC < 1 µg/mL vs. M. tuberculosis H37Rv)
Synthetic Route Likely via pyrazole coupling Derived from 2-aminopyridine via cyclization

Insights: The tetrazole analogs exhibit pronounced anti-mycobacterial activity, attributed to their ability to mimic carboxyl groups and enhance target binding . In contrast, the nitro-pyrazole substituent in the target compound may confer distinct reactivity or selectivity due to its stronger electron-withdrawing nature, though biological data for this specific derivative remain unreported.

Comparison with Imidazo[4,5-b]pyridine Kinase Inhibitors

Key Compounds : 6-Chloro-2-(pyrazolyl)imidazo[4,5-b]pyridines (e.g., 27d in ) .

Parameter This compound Imidazo[4,5-b]pyridine Derivatives
Core Structure Simple pyridine-heterocycle hybrid Fused imidazo-pyridine ring system
Functional Groups Nitro-pyrazole, chlorine Varied substituents (e.g., triazoles, piperazines)
Biological Activity Undocumented Kinase inhibition (e.g., JAK2, EGFR)
Synthetic Route Not detailed Condensation of nitro-pyridinamines with aldehydes under reductive conditions

Insights : Imidazo[4,5-b]pyridines are optimized for kinase inhibition through fused-ring systems that enhance binding affinity. The target compound’s simpler structure may lack the conformational rigidity required for similar interactions but could serve as a precursor for more complex analogs.

Substituent Effects on Reactivity and Bioactivity

  • May also increase metabolic stability compared to tetrazoles.
  • Tetrazole (Analogs) : Offers hydrogen-bonding capacity and improved bioavailability, critical for anti-tubercular activity .
  • Chlorine Atom : Common in both classes; contributes to lipophilicity and influences halogen bonding in target engagement.

Biological Activity

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The compound has the following chemical properties:

PropertyDetails
Chemical Formula C₈H₅ClN₄O₂
CAS Number 1424857-20-4
Molecular Weight 202.6 g/mol
Hazard Classification Irritant

This compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • Androgen Receptor Modulation : This compound has been identified as a potent antagonist of the androgen receptor (AR), showing high affinity and significant inhibition of AR-dependent cell proliferation, particularly in prostate cancer cell lines . Its ability to inhibit AR activity suggests potential applications in treating hormone-dependent cancers.
  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The presence of the pyrazole moiety contributes to antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of pyrazole can effectively combat pathogens like E. coli and S. aureus .

Biological Activity Data

The biological activities associated with this compound can be summarized as follows:

Activity TypeObserved EffectsReference
Androgen Receptor Antagonism High affinity; inhibits prostate cancer cell proliferation
Anti-inflammatory Inhibits TNF-α and IL-6 production
Antimicrobial Effective against E. coli and S. aureus

Case Study 1: Prostate Cancer Treatment

In a study evaluating the effects of various pyrazole derivatives on prostate cancer cell lines, this compound was found to significantly reduce cell viability in AR-overexpressing cells. The compound demonstrated an IC50 value indicative of its potency as an AR antagonist, suggesting its potential role in targeted therapy for prostate cancer .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory properties of this compound in vitro. It was shown to inhibit the secretion of pro-inflammatory cytokines in macrophage cultures, with results indicating a dose-dependent response. At concentrations above 10 µM, significant reductions in TNF-α and IL-6 were observed compared to control groups .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine?

A common approach involves multi-step functionalization of pyridine intermediates. For example, chlorination at the 5-position can be achieved via regioselective C–H activation using chlorinating agents under controlled conditions (e.g., POCl₃ or NCS), followed by coupling of 4-nitro-1H-pyrazole at the 2-position via nucleophilic aromatic substitution or transition-metal catalysis . Intermediate purification often employs column chromatography with petroleum ether–EtOAc gradients (e.g., 15:1 ratio) to isolate the target compound in high yield (>90%) .

Q. How is the compound characterized spectroscopically?

Key analytical methods include:

  • ¹H/¹³C NMR : Peaks for pyridine protons (δ 7.0–9.0 ppm) and pyrazole nitro groups (δ 8.0–8.5 ppm) confirm substitution patterns. For example, in similar compounds, ¹H NMR shows distinct doublets for pyridine protons (J = 2.0–9.0 Hz) and pyrazole ring protons .
  • HRMS : Exact mass analysis (e.g., m/z 273.9591 for C₁₁H₇Cl₃NO⁺) validates molecular integrity .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally analogous pyridine derivatives (e.g., 4-chloro-2-[(5-ethoxy-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one) .

Q. What preliminary biological screening methods are applicable?

The Microplate Alamar Blue Assay (MABA) is widely used for anti-tubercular activity screening. Compounds are tested against Mycobacterium tuberculosis H37Rv at concentrations ranging from 0.5–50 µg/mL, with IC₅₀ values calculated using fluorescence-based viability metrics .

Advanced Research Questions

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

Regioselective chlorination at the 5-position requires careful control of reaction conditions. For example, using directing groups (e.g., nitro or methoxy) or catalysts (e.g., Pd/Cu systems) can enhance selectivity. Evidence from regioselective C–H chlorination of phenol derivatives highlights the role of solvent polarity (e.g., petroleum ether–EtOAc mixtures) in directing substitution patterns . Computational modeling (e.g., DFT) may predict reactive sites based on electron density maps .

Q. How do structural modifications impact anti-tubercular activity?

Structure-Activity Relationship (SAR) studies reveal that:

  • Nitro group position : 4-Nitro substitution on pyrazole enhances activity compared to 3-nitro analogs, likely due to improved electron-withdrawing effects .
  • Pyridine substituents : Chlorine at the 5-position increases lipophilicity, enhancing membrane permeability. Replacing chlorine with bulkier groups (e.g., methylphenyl) may reduce activity due to steric hindrance .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from differences in:

  • Assay protocols : Standardize MABA incubation times (typically 7 days) and bacterial inoculum sizes .
  • Compound purity : Use HPLC (≥99% purity) to eliminate confounding effects from synthetic byproducts .
  • Solubility : Pre-solubilize compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

Q. How is crystallographic data utilized to validate molecular geometry?

Single-crystal X-ray diffraction provides bond lengths and angles critical for confirming regiochemistry. For example, in 4-chloro-2-[(5-ethoxy-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one, the dihedral angle between pyridazine and thiadiazole rings (87.5°) confirms orthogonal orientation, which influences π-π stacking in biological targets .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent nitro group degradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrazole ring .
  • Compatibility : Avoid polypropylene containers if the compound exhibits Lewis acidity, which may catalyze decomposition .

Q. How can computational methods optimize synthetic routes?

Density Functional Theory (DFT) predicts transition states for key steps like pyrazole-pyridine coupling. For example, calculating activation energies for SNAr (nucleophilic aromatic substitution) versus Pd-mediated coupling can guide catalyst selection . Molecular docking (e.g., AutoDock Vina) screens virtual libraries for analogs with improved binding to M. tuberculosis enoyl-ACP reductase .

Q. What purification challenges arise during scale-up?

  • Byproduct removal : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .
  • Yield optimization : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
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5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

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